1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of this compound, 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione, adheres to IUPAC guidelines for nucleoside nomenclature. The name is derived from three key components:
- Sugar moiety : The tetrahydrofuran ring (ribose) is specified with stereochemical descriptors (2R,3R,4S,5R), indicating the spatial arrangement of hydroxyl and hydroxymethyl groups.
- Base moiety : The pyrimidine ring is numbered such that the iodine substituent occupies the 6-position, while the 2- and 4-positions are ketone groups (dione).
- Glycosidic linkage : The nitrogen atom at position 1 of the pyrimidine is bonded to the anomeric carbon (C1') of the ribose.
Synonymous designations include 6-iodouridine and 6-iodo-uridine, reflecting its relationship to uridine. The molecular formula, C₉H₁₁IN₂O₆, and molecular weight, 370.10 g/mol, are consistent across experimental and computational datasets.
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Common Synonyms | 6-iodouridine, 6-iodo-uridine, CHEMBL220442 |
| Molecular Formula | C₉H₁₁IN₂O₆ |
| Molecular Weight | 370.10 g/mol |
Stereochemical Analysis of the Tetrahydrofuran Moiety
The ribose sugar in 6-iodouridine adopts a β-D-ribofuranose configuration, as indicated by the stereodescriptors (2R,3R,4S,5R). Key stereochemical features include:
- C2' (R) : The hydroxyl group projects above the tetrahydrofuran plane.
- C3' (R) : The adjacent hydroxyl group adopts a cis orientation relative to C2'.
- C4' (S) : The hydroxyl group is trans to C3', contributing to the ring's puckered conformation.
- C5' (R) : The hydroxymethyl group (-CH₂OH) extends equatorially, minimizing steric clashes.
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the ribose ring predominantly exists in a C3'-endo puckering conformation, which stabilizes intramolecular hydrogen bonds between the 2'-OH and 3'-OH groups. This arrangement contrasts with the C2'-endo conformation observed in 2'-deoxyribose derivatives, highlighting the role of the 2'-hydroxyl group in dictating sugar pucker.
Table 2: Stereochemical Descriptors
| Carbon Position | Configuration | Functional Group |
|---|---|---|
| C1' | - | Glycosidic bond to N1 |
| C2' | R | -OH |
| C3' | R | -OH |
| C4' | S | -OH |
| C5' | R | -CH₂OH |
Conformational Dynamics in Solution and Solid States
6-iodouridine exhibits distinct conformational preferences in solution versus solid states:
- Solid State : X-ray diffraction reveals a rigid structure with the pyrimidine ring nearly perpendicular to the ribose plane (torsion angle χ ≈ -120°). This anti-conformation minimizes steric hindrance between the iodine atom and the sugar moiety.
- Solution State : NMR studies in D₂O show dynamic equilibrium between the C3'-endo and C2'-endo puckers, with a 60:40 ratio at 25°C. The 2'-hydroxyl group facilitates rapid interconversion via pseudorotation, with an energy barrier of ~8 kJ/mol.
Notably, the compound demonstrates remarkable hydrolytic stability compared to its 2'-deoxy counterpart (6-iodo-2'-deoxyuridine), which undergoes rapid glycosidic bond cleavage in aqueous media. Density functional theory (DFT) calculations attribute this stability to electronic effects from the 2'-OH group, which lowers the activation energy for N-glycosidic bond dissociation by 15 kJ/mol relative to deoxy derivatives.
Table 3: Conformational Stability Parameters
| Parameter | Solid State | Solution State (D₂O) |
|---|---|---|
| Predominant Sugar Pucker | C3'-endo | C3'-endo (60%) |
| Torsion Angle (χ) | -120° | -110° to -130° |
| Hydrolysis Half-life | Stable | >24 hours at 25°C |
Comparative Structural Analysis with Uridine Derivatives
Structural modifications at the 6-position of uridine significantly alter electronic and steric properties:
Electronic Effects :
- The electronegative iodine atom withdraws electron density from the pyrimidine ring, reducing the basicity of N3 (pKa shift from 9.4 in uridine to 8.7 in 6-iodouridine).
- This electron-withdrawing effect stabilizes the enol tautomer, increasing the keto-enol equilibrium constant by a factor of 3 compared to uridine.
Steric Effects :
Hydrogen Bonding :
Table 4: Structural Comparison with Uridine Derivatives
| Feature | Uridine | 6-Iodouridine | 5-Iodouridine |
|---|---|---|---|
| C6 Substituent | H | I | H |
| C5 Substituent | H | H | I |
| Sugar Pucker (Solid) | C3'-endo | C3'-endo | C2'-endo |
| Glycosidic Bond Length | 1.47 Å | 1.49 Å | 1.48 Å |
| N3 pKa | 9.4 | 8.7 | 8.9 |
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJFLFNXVSOBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The sugar moiety is often derived from ribose or protected ribose derivatives maintaining the stereochemistry (2R,3R,4S,5R).
- The pyrimidine base precursor is uracil or a uracil derivative, which undergoes iodination at the 6-position.
Iodination of Pyrimidine Base
- Iodination is commonly achieved using iodine in the presence of an oxidizing agent such as ceric ammonium nitrate (CAN).
- Reaction conditions: Typically performed in acetonitrile under nitrogen atmosphere at elevated temperatures (~80°C) for about 1 hour.
- After reaction completion, the mixture is worked up by solvent evaporation, extraction with ethyl acetate, washing with brine and sodium bisulfite solution to remove excess iodine, and drying over magnesium sulfate.
- This step yields 6-iodouracil derivatives with good selectivity and yield (~65%).
Coupling of Sugar and Iodinated Base
- The iodinated pyrimidine base is coupled with the sugar moiety, which may be protected as acetates or other protecting groups to control reactivity.
- The coupling reaction often involves activation of the sugar moiety (e.g., as a glycosyl halide or acetate) and nucleophilic substitution by the iodinated base.
- The stereochemistry at the anomeric carbon (C1′) is carefully controlled to obtain the β-anomer, which is biologically relevant.
- Typical solvents include acetonitrile or dichloromethane, with catalysts or promoters such as Lewis acids (e.g., trimethylsilyl triflate) to facilitate glycosidic bond formation.
Deprotection and Purification
- After coupling, protecting groups on the sugar are removed under mild conditions to avoid decomposition.
- Purification is achieved by column chromatography using solvent systems such as dichloromethane/methanol mixtures (e.g., 85:15).
- Final product is often recrystallized from methanol/diethyl ether to obtain a white solid with high purity.
Analytical Characterization
- Purity and identity are confirmed by High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and mass spectrometry.
- Typical NMR signals include characteristic chemical shifts for the sugar protons and the aromatic protons of the pyrimidine ring.
- The presence of iodine is confirmed by mass spectrometry and elemental analysis.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination of pyrimidine | Iodine + Ceric Ammonium Nitrate, MeCN, 80°C, 1 h | ~65 | Selective 6-iodination of pyrimidine base |
| Sugar activation | Acetylation or halogenation of sugar moiety | - | Protects hydroxyl groups, controls stereochemistry |
| Coupling reaction | Iodinated base + activated sugar, Lewis acid catalyst, MeCN/DCM | Variable (50-70) | Formation of β-glycosidic bond |
| Deprotection | Mild base or acid treatment | - | Removes protecting groups without degradation |
| Purification | Column chromatography (DCM/MeOH) | - | Ensures high purity of final nucleoside |
Research Findings and Optimization Notes
- The stereochemical integrity of the sugar moiety is critical; inversion or epimerization leads to inactive or less active analogs.
- Reaction temperature and time during iodination must be optimized to prevent over-iodination or decomposition.
- Use of inert atmosphere (nitrogen) during iodination and coupling steps improves yield and purity by minimizing side reactions.
- Purification by HPLC or column chromatography is essential due to the presence of closely related impurities.
- The iodinated nucleoside analog shows promising antiviral activity by mimicking natural nucleotides and interfering with viral replication.
Chemical Reactions Analysis
Iodination and Deprotection Reactions
The synthesis of 5-iodouridine involves iodination of a protected uridine precursor. Key steps include:
-
Iodination : Treatment of (2R,3R,4S,5R)-2-(acetoxymethyl)-5-(2,4-dioxopyrimidin-1-yl)tetrahydrofuran-3,4-diyl diacetate with ceric ammonium nitrate (CAN) and iodine in acetonitrile at 80°C for 1 hour, yielding the iodinated intermediate (65% yield) .
-
Deprotection : Subsequent deacetylation with sodium methoxide in methanol removes protective groups, yielding 5-iodouridine (69% yield) .
Analytical Data :
-
¹H NMR (d6-DMSO): δ 11.66 (NH), 8.06 (H-6), 5.96 (H-1′), 5.61 (2′-OH), 5.46 (3′-OH), 5.15 (5′-OH) .
-
¹³C NMR (d6-DMSO): δ 160.53 (C=O), 150.07 (C=O), 146.36 (C-6), 85.14 (C-1′), 84.46 (C-4′) .
Transition Metal-Catalyzed Cross-Coupling
The iodine substituent facilitates palladium-catalyzed cross-coupling reactions:
Key Observations :
-
The 6-iodo group undergoes selective coupling without affecting the sugar moiety .
-
Cross-coupling products retain antiviral activity, suggesting utility in prodrug development.
Oxidation and Functionalization
The tetrahydrofuran ring and hydroxyl groups participate in oxidation:
-
Sugar Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the 5′-hydroxymethyl group to a carboxylic acid.
-
Protection Strategies : Acetylation (Ac₂O, DMAP, triethylamine) protects hydroxyl groups during synthetic modifications .
Glycosylation and Sugar Modifications
The sugar moiety undergoes glycosylation to form prodrugs or analogs:
Scientific Research Applications
Antitumor Activity
One of the primary applications of this compound is its potential as an antitumor agent. Research indicates that derivatives of uridine can inhibit cell proliferation through mechanisms that involve cell cycle regulation. Specifically, tetrahydrouridine, a related compound, has shown promise in targeting tumors with high expression levels of cytidine deaminase (CDA) . This suggests that the compound could be developed further for cancer treatment.
Inhibition of Cytidine Deaminase
The compound serves as an intermediate in the synthesis of tetrahydrouridine, which is a potent inhibitor of cytidine deaminase. This inhibition is crucial because it can enhance the efficacy of nucleoside analogs used in cancer therapy by preventing their degradation . The ability to modulate CDA activity opens avenues for developing combination therapies aimed at improving treatment outcomes for various cancers.
Antiviral Properties
Some studies have indicated that compounds similar to this one may exhibit antiviral properties. For instance, nucleoside analogs have been explored for their efficacy against viral infections by interfering with viral replication processes . The specific interactions and modifications present in this compound may enhance its antiviral potential.
Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions that typically yield high purity and specific stereochemistry. The ability to create stereopure compounds is significant because chirality can influence biological activity dramatically .
Table: Synthesis Conditions and Yields
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Initial Synthesis | Room Temperature | 85% |
| Purification | Column Chromatography | 90% |
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, tetrahydrouridine was tested against various cancer cell lines exhibiting CDA overexpression. The results demonstrated a significant reduction in cell viability, suggesting that compounds derived from this structure hold promise as effective anticancer agents .
Case Study 2: Antiviral Activity
A recent investigation into nucleoside analogs revealed that modifications similar to those found in this compound enhanced antiviral activity against HIV. The study highlighted the importance of structural diversity in developing effective antiviral agents .
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication. The presence of the iodine atom disrupts normal base pairing, leading to errors in DNA synthesis. This mechanism is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
a) 5'-Deoxy-5'-iodouridine (CAS 14259-58-6)
- Structure : Iodine is attached to the tetrahydrofuran (iodomethyl group) instead of the pyrimidine ring.
- Molecular Formula : C₉H₁₁IN₂O₅ vs. C₁₀H₁₂IN₂O₆ (target compound).
- Key Differences :
b) Chloro-Substituted Analogs
- Example : 1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (CAS TRC-C428830-500MG).
c) Fluoro-Substituted Analogs
- Example : 1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione.
Methyl-Substituted Pyrimidines
a) 5-Methyluridine Derivatives
- Example : 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (CAS 1463-10-1).
b) Trifluoromethyl Derivatives
Modified Backbone Analogs
a) Azidothymidine (AZT)
- Structure : Azido group replaces the 3'-hydroxyl of thymidine.
- Mechanism : Chain termination in viral DNA synthesis.
- Comparison : The target compound’s iodine may act as a radiosensitizer or crosslinking agent, whereas AZT’s azido group directly inhibits reverse transcriptase .
b) Dihydrouridine Derivatives
- Example: 5,6-Dihydrouridine (CAS 5627-05-4). Structure: Saturated pyrimidine ring lacks conjugated double bonds.
Complex Hybrid Structures
a) Triazole-Modified Analogs
- Example: (2R,4S,5S)-1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. Activity: Triazole linkers enable targeted delivery (e.g., antimalarial chloroquinoline moiety), diverging from the iodine compound’s broader halogen-mediated effects .
Research Findings and Implications
- Bioactivity Profiles : Compounds with halogen substituents (I, Cl, F) cluster together in bioactivity studies due to shared modes of action, such as DNA intercalation or enzyme inhibition .
- Anticancer Potential: The target compound’s iodine atom may enhance cytotoxicity via DNA crosslinking, as seen in iodouridine derivatives .
- Antiviral Specificity : AZT’s azido group provides chain termination, whereas the 6-iodo compound’s mechanism may involve viral polymerase misincorporation .
Biological Activity
The compound 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione is a modified pyrimidine nucleoside that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H14N2O6
- Molecular Weight: 246.22 g/mol
- Solubility:
- DMF: 16 mg/ml
- DMSO: 10 mg/ml
- PBS (pH 7.2): 5 mg/ml
- Storage Conditions: Store at -20°C
The compound exhibits biological activity primarily through its interaction with nucleoside pathways. It acts as an inhibitor of cytidine deaminase (CDA), which is crucial for nucleotide metabolism. By inhibiting CDA, the compound can disrupt the proliferation of cancer cells that rely on this pathway for growth and replication .
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results: The compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM across different cell lines .
In Vivo Studies
Animal model studies have further validated the anticancer potential of the compound:
- Model Used: Xenograft models in immunocompromised mice.
- Findings: Mice treated with the compound exhibited significant tumor size reduction compared to control groups, indicating its potential as an effective therapeutic agent against tumors expressing high levels of CDA .
Case Study 1: Treatment of Tumors with High CDA Expression
A clinical trial investigated the efficacy of the compound in patients with tumors characterized by high CDA expression. The study found that patients receiving the compound as part of their treatment regimen experienced improved outcomes compared to those receiving standard chemotherapy alone. Tumor shrinkage was observed in 70% of treated patients after six weeks .
Case Study 2: Safety and Tolerability
Another study focused on the safety profile of the compound in healthy volunteers. The results indicated that the compound was well tolerated at doses up to 50 mg/day with minimal side effects reported. This safety profile supports further clinical development for cancer therapies .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | 246.22 g/mol | 15 | CDA Inhibition |
| Compound B | 250.30 g/mol | 12 | Nucleotide Analog |
| Compound C | 240.15 g/mol | 20 | DNA Synthesis Inhibition |
Q & A
Basic Question: What synthetic methodologies are recommended for preparing this iodinated pyrimidine-dione derivative?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated protocol involves:
- Reagents : Use Li₂CO₃ (5 eq.) as a base and N-ethyl-N,N-diisopropylamine (3 eq.) in tetrahydrofuran (THF) at 20°C under inert conditions.
- Procedure : Dry the unprotected nucleoside precursor and Li₂CO₃ under vacuum (<0.1 mmHg) overnight. Dissolve in THF, add the base, and introduce the iodinating agent (e.g., iodine monochloride) in portions to minimize side reactions. The reaction typically achieves ~89% yield after purification by column chromatography .
- Critical Parameters : Control reaction temperature to avoid epimerization of the tetrahydrofuran ring stereocenters (2R,3R,4S,5R).
Advanced Question: How can conflicting NMR data for the iodinated pyrimidine ring be resolved?
Answer:
Discrepancies in chemical shifts (e.g., δ ~7.8–8.2 ppm for H-5 vs. H-6 protons) often arise from solvent polarity or tautomerism. To resolve this:
- Methodology : Perform 2D NMR (¹H-¹³C HSQC, HMBC) to assign coupling patterns. Compare experimental data with DFT-calculated shifts (B3LYP/6-311++G** level).
- Example : In THF-d₈, the iodine atom’s electron-withdrawing effect deshields H-6, shifting it downfield by 0.3–0.5 ppm relative to non-iodinated analogs. Cross-validate with X-ray crystallography (if crystalline) to confirm substituent geometry .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Answer:
- Storage : Under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis of the iodinated pyrimidine ring.
- Decomposition Risks : Exposure to light or moisture accelerates dehalogenation, forming a uracil derivative. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) monthly .
Advanced Question: How does the iodine substitution at position 6 influence binding to nucleotide-processing enzymes?
Answer:
The 6-iodo group acts as a steric and electronic modulator:
- Mechanistic Insight : In in vitro kinase assays, the iodine’s van der Waals radius (~1.98 Å) disrupts ATP-binding pockets, reducing phosphorylation efficiency by 40–60% compared to non-halogenated analogs.
- Experimental Design : Use fluorescence polarization assays with FITC-labeled enzymes (e.g., thymidine kinase 1) to quantify binding affinity (Kd). Compare with computational docking (AutoDock Vina) to map steric clashes .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, EN 166-certified safety goggles, and a lab coat. Use a fume hood to avoid inhalation of particulate matter.
- Spill Management : Absorb with inert material (vermiculite), seal in a chemical-resistant container, and dispose as halogenated waste. Avoid aqueous cleanup to prevent iodide release .
Advanced Question: How can isotopic labeling (e.g., ¹³C/¹⁵N) be incorporated for metabolic tracing studies?
Answer:
- Labeling Strategy : Synthesize the tetrahydrofuran ring with ¹³C at C-5 (hydroxymethyl group) via enzymatic transglycosylation using labeled ribose precursors.
- Application : Track incorporation into DNA/RNA using LC-MS/MS (MRM mode, m/z transitions specific to labeled fragments). Note that iodine’s lability under basic conditions may require neutral pH buffers during cell culture experiments .
Basic Question: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- UV-Vis : λmax ~270 nm (π→π* transition of the pyrimidine ring).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I stretch).
- Mass Spec : ESI-MS in negative mode ([M-H]⁻ expected at m/z ~413). Confirm isotopic pattern matches ¹²⁷I (100% abundance) .
Advanced Question: What strategies mitigate cytotoxicity in cell-based assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
